molecular formula C21H29NO14 B1609759 2,4,7,8,9-Penta-O-acetyl N-acetylneuraminic acid CAS No. 4887-11-0

2,4,7,8,9-Penta-O-acetyl N-acetylneuraminic acid

Cat. No. B1609759
CAS RN: 4887-11-0
M. Wt: 519.5 g/mol
InChI Key: MYVACZVKCHHJHJ-JSNLTNBWSA-N
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Description

2,4,7,8,9-Penta-O-acetyl N-acetylneuraminic acid is a versatile acetylated neuraminic acid or sialic acid derivative . N-acetylneuraminic acid is often present as the terminal sugar of glycoproteins . This compound holds significant importance for the targeted management of various ailments including cancer and viral infections .


Molecular Structure Analysis

The empirical formula of 2,4,7,8,9-Penta-O-acetyl N-acetylneuraminic acid is C22H31NO14 . The molecular weight is 533.48 . The SMILES string and InChI key provide more detailed information about its molecular structure .


Physical And Chemical Properties Analysis

2,4,7,8,9-Penta-O-acetyl N-acetylneuraminic acid is a solid substance . It has a melting point of 154-155°C . The compound should be stored at a temperature of -20°C .

Scientific Research Applications

Biochemical Engineering and Biological Implications

  • N-Acetylneuraminic acid, a prominent sialic acid in eukaryotes, plays a critical role in cellular recognition, exploited by viruses, bacteria, and for cell-cell interactions. Synthetic modifications of its N-acyl side chain, including derivatives like 2,4,7,8,9-Penta-O-acetyl N-acetylneuraminic acid, have been metabolized to respective N-acyl-modified neuraminic acids, impacting virus-host cell interactions and inducing immune cell proliferation. This engineering offers tools for studying sialic acid's biological relevance and therapeutic diagnostics applications (Keppler et al., 2001).

Molecular Dynamics and Structural Analysis

  • Structural analyses through nuclear magnetic resonance (NMR) and molecular dynamics (MD) simulations provide insights into the conformational effects of modifications like O- or N-acetylation on sialic acids. These studies aid in understanding the biochemical roles of these modifications and support the use of stable mimics for exploring sialic acid's biochemical functions (Wanqing Li et al., 2020).

Synthesis and Application

  • Research into the synthesis of 2,7-anhydrosialic acid derivatives, including methods for overcoming regioselectivity issues in glycosylation, highlights the potential for developing carbohydrate-based drugs targeting neural disorders. Such synthetic advancements pave the way for creating complex sialic acid derivatives for therapeutic applications (Kesatebrhan Haile Asressu et al., 2017).

properties

IUPAC Name

(2R,4S,5R,6R)-5-acetamido-2,4-diacetyloxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO14/c1-9(23)22-17-15(32-11(3)25)7-21(20(29)30,35-14(6)28)36-19(17)18(34-13(5)27)16(33-12(4)26)8-31-10(2)24/h15-19H,7-8H2,1-6H3,(H,22,23)(H,29,30)/t15-,16+,17+,18+,19+,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYVACZVKCHHJHJ-JSNLTNBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)O)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)O)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50456018
Record name 2,4,7,8,9-Penta-O-acetyl N-acetylneuraminic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50456018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

519.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,4S,5R,6R)-5-acetamido-2,4-diacetyloxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylic acid

CAS RN

4887-11-0
Record name 2,4,7,8,9-Penta-O-acetyl N-acetylneuraminic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50456018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
N SUGIYAMA, KEI Sugai, N YAMADA… - Chemical and …, 1988 - jstage.jst.go.jp
A new lactone compound was isolated as a minor by-product from the reaction mixture of N-acetylneuraminic acid with acetic anhydride in pyridine, in addition to the major product, 2, 4, …
Number of citations: 22 www.jstage.jst.go.jp
M Tsuji, N Sriwilaijaroen, H Inoue, K Miki… - Bioorganic & Medicinal …, 2018 - Elsevier
We are interested in new non-natural glycosides with sialic acid conjugates and their biological activities. We report the synthesis of eleven non-natural occurring glycosides, which are …
Number of citations: 15 www.sciencedirect.com
H Ogura - Proceedings of the Japan Academy, Series B, 2011 - jstage.jst.go.jp
Sialic acids are electronegatively charged C9-sugars and are considered to play important roles in higher animals and some microorganisms. Denoting their significance, …
Number of citations: 11 www.jstage.jst.go.jp
DC Baker - 2018 - books.google.com
Sialic Acids, Volume 75, a recent release in the Advances in Carbohydrate Chemistry and Biochemistry series, is the first volume of a two-volume set devoted to the sialic acids. Vol. 75 …
Number of citations: 1 books.google.com
D Park, G Xu, M Barboza, IM Shah, M Wong… - …, 2017 - academic.oup.com
Epithelial cells in the lining of the intestines play critical roles in maintaining homeostasis while challenged by dynamic and sudden changes in luminal contents. Given the high density …
Number of citations: 41 academic.oup.com
JFG Vliegenthart, JP Kamerling - Sialic Acids: Chemistry, Metabolism, and …, 1982 - Springer
Sialic acids as such, sialic acid derivatives, analogues, glycosides and sialooligosaccharides have been subject of many synthetic investigations. These studies were aimed at a further …
Number of citations: 7 link.springer.com
F Amann, C Schaub, B Müller… - Chemistry–A European …, 1998 - Wiley Online Library
New concepts for substrate‐ and transition‐state‐derived sialyltransferase inhibitors are deduced from enzymatic sialyl transfer with CMP‐Neu5Ac as donor substrate. On this basis, …
Q Lu, M Zhan, L Deng, G Qing, T Sun - Analyst, 2017 - pubs.rsc.org
A series of dipeptide-based fluorescent sensors were developed that exhibit sensitive and distinct responses to six typical sialic acid (SA) species despite the interference of 300-fold D-…
Number of citations: 12 pubs.rsc.org
PSS Lai - 2011 - search.proquest.com
Thesis title goes here Page 1 Applications of α-Keto Carbocations in Carbon-Carbon and Carbon-Nitrogen Bond Formation by Ping-Shan (Sunny) Lai A thesis submitted in conformity …
Number of citations: 4 search.proquest.com

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